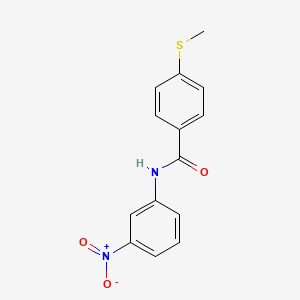

4-(methylthio)-N-(3-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-methylsulfanyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-20-13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALQWKMQNQROJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-(methylthio)benzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder in acetic acid, catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of 4-(methylthio)-N-(3-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 4-(Methylthio)-N-(3-nitrophenyl)benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions.

- Polymerization Studies : The compound has been utilized in studies involving polymerization reactions, contributing to the development of new materials with tailored properties .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown its effectiveness against various bacterial strains.

- Anticancer Potential : There is ongoing investigation into its role as an anticancer agent. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially leading to cell apoptosis in cancer cells .

Medicine

- Pharmaceutical Development : The compound is being explored as a precursor for new pharmaceuticals targeting specific diseases, particularly in oncology. Its structure allows for modifications that could enhance efficacy and reduce side effects .

- Histone Deacetylase Inhibition : As part of a broader class of benzamide derivatives, it has been studied for its potential to inhibit histone deacetylases, enzymes involved in gene regulation and cancer progression .

Industry

- Agrochemicals Production : The compound is also being investigated for applications in agrochemicals, where it may serve as a building block for pesticides or herbicides due to its biological activity against pests.

- Dyes and Pigments : Given its chemical structure, this compound can be used in the formulation of dyes and pigments used in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzamide core can bind to specific proteins, influencing their function.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance thermal stability and intermolecular interactions, as seen in the low R factor (0.034) of 4-nitro-N-(3-nitrophenyl)benzamide .

- Antimicrobial activity correlates strongly with nitro and halogen substituents. For example, 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide shows 82–90% bacterial growth inhibition at low concentrations .

Crystallographic and Spectroscopic Insights

- Planarity : Nitro groups promote planar molecular geometries, as observed in 4-nitro-N-(3-nitrophenyl)benzamide (torsion angle: 2.4°) .

- Hydrogen bonding : Amide NH and nitro O atoms participate in intermolecular H-bonding, stabilizing crystal lattices .

- Methylthio effects : The -SMe group may introduce conformational flexibility, reducing crystallinity compared to nitro analogs .

Biological Activity

4-(Methylthio)-N-(3-nitrophenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of this compound involves the reaction of 3-nitroaniline with methylthiobenzoyl chloride in the presence of a suitable base. The resulting compound is characterized by its unique structural features, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K-562 (chronic myelogenous leukemia). The compound demonstrated notable inhibitory effects, with IC50 values indicating potent activity across multiple cell lines (Table 1).

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of receptor tyrosine kinases (RTKs). Specifically, it has been shown to inhibit EGFR and other related kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites of these kinases, disrupting their function and signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis, as evidenced by flow cytometry analysis . The study also noted alterations in the expression levels of apoptosis-related proteins.

- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histopathological examinations revealed decreased mitotic figures in treated tumors, indicating effective inhibition of cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(methylthio)-N-(3-nitrophenyl)benzamide, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 3-nitrophenylamine with 4-(methylthio)benzoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (retention time ~12–14 min) and NMR (characteristic peaks: δ 8.3–8.5 ppm for nitroaryl protons, δ 2.5 ppm for methylthio S–CH3) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and confirm amide bond formation (δ ~8.0 ppm for CONH). The methylthio group appears as a singlet at δ 2.5 ppm.

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).

- Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]+ at m/z 317.06 (C14H12N2O3S) .

Q. What are the primary biological screening models for this compound?

- Approach : Test antimicrobial activity via agar diffusion assays (E. coli, S. aureus), anticancer potential via MTT assays (HeLa, MCF-7 cells), and anti-inflammatory effects using COX-2 inhibition assays. The methylthio group may enhance membrane permeability, improving bioavailability .

Advanced Research Questions

Q. How does the methylthio substituent influence bioactivity compared to analogs (e.g., methoxy or ethylthio groups)?

- Structure-Activity Relationship (SAR) : The methylthio group’s lipophilicity increases cellular uptake compared to polar methoxy derivatives, as shown in logP comparisons (methylthio: ~2.8 vs. methoxy: ~1.5). However, ethylthio analogs may exhibit higher toxicity due to prolonged metabolic stability .

- Data Conflict Resolution : Inconsistent IC50 values across studies (e.g., 12 μM vs. 28 μM in MCF-7 cells) may arise from assay conditions (e.g., serum content affecting solubility). Validate via standardized protocols .

Q. What mechanistic insights exist for its HDAC inhibitory potential?

- Hypothesis : The benzamide scaffold may act as a zinc-binding group in HDAC active sites, similar to MS-275 .

- Experimental Design : Conduct molecular docking (PDB: 4LX6) to assess binding affinity. Validate via HDAC fluorimetric assays (e.g., HDAC1/2 selectivity). Compare with known inhibitors (e.g., SAHA) to identify potency differences .

Q. How can conflicting data on synthetic yields (e.g., 30% vs. 65%) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.